molecular formula C11F23COOH<br>C12HF23O2 B106128 Perfluorododecanoic acid CAS No. 307-55-1

Perfluorododecanoic acid

Cat. No.: B106128
CAS No.: 307-55-1
M. Wt: 614.10 g/mol
InChI Key: CXGONMQFMIYUJR-UHFFFAOYSA-N
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Description

Perfluorododecanoic acid, also known as perfluorolauric acid, is a perfluoroalkyl substance with the chemical formula C12HF23O2. It is a man-made compound characterized by its high stability and resistance to heat, oil, stains, grease, and water. This compound is part of the broader group of polyfluoroalkyl substances, which have been widely used in various industrial applications due to their unique properties .

Mechanism of Action

Target of Action

Perfluorodecanoic acid (PFDA) is a type of perfluoroalkyl acid (PFAA) that primarily targets the liver . It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Mode of Action

PFDA’s mode of action involves its interaction with its primary targets, leading to changes in the body. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . Furthermore, PFDA can influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .

Biochemical Pathways

PFDA affects several biochemical pathways. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . This inhibition can lead to an accumulation of fatty acids in the body, potentially leading to various health issues. Additionally, PFDA has been shown to affect the antioxidative defense system in erythrocytes (red blood cells) .

Pharmacokinetics

The biological half-lives (t 1/2) of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively . This suggests that PFDA, being a similar compound, may also have a long half-life in the human body.

Result of Action

The primary result of PFDA’s action is its potential toxicity. It has a relatively high toxicity and can promote tumor growth . Furthermore, PFDA decreases the viability of PC12 cells when used at a concentration of 100 µM. It also increases reactive oxygen species (ROS) and malondialdehyde (MDA) levels and reduces the mitochondrial membrane potential in PC12 cells .

Action Environment

It is persistent in the environment due to its resistance to hydrolysis, photolysis, and biodegradation . Exposure to PFDA can occur via inhalation of indoor and outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in water or soil can lead to its uptake by plants, potentially leading to exposure and accumulation of PFDA in humans and other organisms .

Biochemical Analysis

Biochemical Properties

Perfluorododecanoic acid interacts with various biomolecules. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Cellular Effects

This compound has been linked to health concerns, like other fluorosurfactants, leading to proposed restrictions on its use . It has a relatively high toxicity and can promote tumor growth . PFDA greatly affects the immune response . The expressions of IL-1β and IL-18 were both decreased after PFDA treatment .

Molecular Mechanism

The molecular mechanism of this compound is not through a single target or a single pathway . Mechanistic investigations indicated that PFDA inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4; thus, suggesting that inflammasome assemblies were suppressed .

Temporal Effects in Laboratory Settings

In laboratory settings, male rats were exposed to 0, 0.05, 0.2, and 0.5 mg/kg/day of PFDA for 110 days . Nuclear magnetic resonance-based metabonomic analysis showed an increase in pyruvate, lactate, acetate, choline, and a variety of amino acids in the highest dose group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, exposure to PFDA can disrupt the dopaminergic signaling, cholinergic system, and the central nervous system in zebrafish larvae .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . Metabolomics results showed that PFDA exposure affected glutamine-related pathways, significantly altering glutathione and fatty acid oxidative metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets .

Subcellular Localization

It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorododecanoic acid is typically synthesized through the electrochemical fluorination of dodecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction conditions include maintaining a low temperature and using a nickel anode to facilitate the fluorination process .

Industrial Production Methods: In industrial settings, this compound is produced using a similar electrochemical fluorination process. The large-scale production involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process is carefully controlled to ensure the complete fluorination of the dodecanoic acid, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Perfluorododecanoic acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Perfluorododecanoic acid is part of the broader group of perfluoroalkyl substances, which include:

    Perfluorooctanoic Acid (PFOA): Similar in structure but with a shorter carbon chain (C8).

    Perfluorodecanoic Acid (PFDA): Similar in structure but with a shorter carbon chain (C10).

    Perfluorooctane Sulfonic Acid (PFOS): Contains a sulfonic acid group instead of a carboxyl group.

This compound stands out due to its longer carbon chain, which contributes to its higher toxicity and persistence in the environment compared to its shorter-chain counterparts .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGONMQFMIYUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F23COOH, C12HF23O2
Record name Perfluoro-n-dodecanoic acid
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8031861
Record name Perfluorododecanoic acid
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Molecular Weight

614.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-55-1
Record name Perfluorododecanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Perfluorododecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-
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Record name Perfluorododecanoic acid
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Record name Tricosafluorododecanoic acid
Source European Chemicals Agency (ECHA)
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Record name PERFLUORODODECANOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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